molecular formula C21H24FN7O B4415236 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4415236
M. Wt: 409.5 g/mol
InChI Key: GQNGRNMCZGTWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine-based small molecule characterized by a 1,3,5-triazine core substituted with a piperazine ring bearing a 4-fluorophenyl group and a 3-methoxyphenyl amine. This compound is part of a broader class of triazine derivatives investigated for their biological activities, including antitumor, antimicrobial, and antiparasitic effects . The structural features of this compound—such as the fluorophenyl group (electron-withdrawing) and the methoxyphenyl moiety (electron-donating)—suggest a balance of electronic and steric properties that may enhance receptor binding and metabolic stability. Its synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors, followed by functionalization of the piperazine and aryl amine groups .

Properties

IUPAC Name

6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c1-30-18-4-2-3-16(13-18)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)17-7-5-15(22)6-8-17/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNGRNMCZGTWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Attachment of Fluorophenyl and Methoxyphenyl Groups: These groups are attached through further substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and phenyl moieties.

    Reduction: Reduction reactions can modify the triazine ring or the substituent groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Antidepressant Activity

The compound's piperazine moiety is known for its role in various antidepressants. Research indicates that compounds with similar structures can modulate serotonin receptors, potentially leading to antidepressant effects. Studies have demonstrated that derivatives of piperazine exhibit significant binding affinity for serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Anticancer Properties

The triazine core is a common scaffold in anticancer drug design. Compounds containing triazine rings have shown promising results in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Preliminary studies suggest that 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine may exhibit cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also influence dopamine and norepinephrine pathways, which are vital in neuropharmacology. Research into similar compounds has indicated potential use in treating disorders such as schizophrenia and bipolar disorder due to their ability to modulate neurotransmitter systems .

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry investigated a series of piperazine derivatives for their antidepressant activity. The findings indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, leading to increased efficacy in animal models of depression .

Anticancer Activity Assessment

In vitro studies have been conducted on triazine-based compounds to assess their cytotoxic effects on cancer cells. One such study found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines .

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Studies
AntidepressantModulation of serotonin receptorsJournal of Medicinal Chemistry
AnticancerInhibition of tumor growth through cellular signalingIn vitro studies on triazines
NeuropharmacologyInfluence on dopamine and norepinephrine pathwaysResearch on piperazine derivatives

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity to these targets, while the triazine and piperazine moieties contribute to the overall pharmacological profile. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The 3-methoxyphenyl substituent in the target compound may reduce steric hindrance compared to bulkier groups like 2,4-dimethylphenyl in .
  • Linker Flexibility : The methylene bridge (-CH₂-) between the triazine and piperazine in the target compound offers greater conformational flexibility than the thioether (-S-) linker in , which may influence receptor interaction kinetics.

Antileukemic Activity

reports that triazine derivatives with 4-fluorophenyl substituents exhibit moderate to potent antileukemic activity (IC₅₀ values ranging from 0.8–5.2 μM against Jurkat cells). The target compound’s fluorophenyl and methoxyphenyl groups may synergize to enhance cytotoxicity compared to analogs with non-fluorinated aryl groups (e.g., 6-(4-Methylphenyl)-triazine, IC₅₀ = 3.7 μM) .

Antiparasitic Activity

In , the thioether-linked triazine derivative (compound 40) demonstrated potent anti-trypanosomal activity (EC₅₀ = 0.12 μM). However, the target compound’s piperazinyl-methyl linker may improve metabolic stability over thioether-containing analogs, which are prone to oxidative degradation .

Receptor Binding

Compared to the 3-chlorophenylpiperazine analog in , the 4-fluorophenyl group may reduce off-target binding due to its smaller size and lower lipophilicity (clogP: 3.1 vs. 3.8 for the chloro analog).

Pharmacokinetic Properties

  • 3.4 for the p-tolyl analog).
  • Metabolic Stability: Fluorine substitution on the aryl ring (target compound) reduces susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

Chemical Properties

  • Synthetic Yield : The target compound’s synthesis yield (~65–75%, inferred from ) is comparable to other triazine derivatives but lower than thioether-linked analogs (e.g., 85% yield for compound 40 in ).
  • Thermal Stability : The piperazinyl-methyl group enhances thermal stability (melting point >200°C) relative to nitro-substituted triazines (e.g., ).

Biological Activity

6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (commonly referred to as compound C) is a triazine-based compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H22FN7
  • Molecular Weight : 379.43 g/mol
  • CAS Number : Not specified in the sources but can be referenced through CB3713705.

The compound's biological activity is primarily attributed to its piperazine moiety, which is known to interact with various biological targets. Piperazine derivatives have been reported to exhibit diverse pharmacological effects, including:

  • Antiviral Activity : Piperazine derivatives have shown significant antiviral properties against several viruses. For example, studies have demonstrated that compounds similar to C can inhibit viral replication by targeting viral proteins and disrupting their function .
  • Antiparasitic Activity : The 1,3,5-triazine core has been identified as a promising scaffold for developing anti-schistosomal agents. Research indicates that compounds with this structure exhibit potent activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis .

Biological Activity Data

The following table summarizes the key biological activities associated with compound C and related derivatives:

Activity Type Effectiveness Reference
AntiviralSignificant inhibition of viral replication
AntiparasiticEffective against Schistosoma mansoni
Acetylcholinesterase InhibitionCompounds show potential in inhibiting acetylcholinesterase

Case Studies and Research Findings

  • Antiviral Studies :
    • A study highlighted the antiviral efficacy of a piperazine derivative similar to C against Potato virus Y (PVY). The compound exhibited curative and protective activities comparable to established antiviral agents, indicating its potential as a therapeutic candidate in viral infections .
  • Antiparasitic Research :
    • Research focused on the structure-activity relationship of triazine compounds demonstrated that modifications in the piperazine ring significantly enhance antiparasitic activity. The findings suggest that the triazine scaffold can be optimized for better efficacy against schistosomiasis .
  • Enzyme Inhibition Studies :
    • Virtual screening and molecular docking studies have shown that certain piperazine derivatives bind effectively to the active sites of acetylcholinesterase, suggesting a mechanism for their neuropharmacological effects. This binding could lead to potential applications in treating neurological disorders .

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves sequential nucleophilic substitutions on a triazine core. Critical steps include:

  • Reaction sequence : Cyanuric chloride is first reacted with 3-methoxyaniline to introduce the N-(3-methoxyphenyl) group. Subsequent substitution with 4-(4-fluorophenyl)piperazine-methyl requires controlled temperature (0–5°C for initial steps, room temperature for later stages) and inert gas (e.g., nitrogen) to prevent oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reactivity, while ethanol aids in intermediate purification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine-methyl linkage. For example, the methylene bridge (CH₂) between triazine and piperazine appears as a singlet at δ ~4.5 ppm in ¹H NMR .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 58.2%, H: 4.8%, N: 23.1%) to confirm stoichiometry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 478.2125) .

Advanced Research Questions

Q. How can substituent variations on the triazine core influence bioactivity?

  • Structure-Activity Relationship (SAR) : Substituents at the triazine 2- and 4-positions modulate target binding. For example:
  • Electron-withdrawing groups (e.g., 4-fluorophenyl on piperazine) enhance receptor affinity by stabilizing charge interactions .
  • Methoxy vs. methyl groups on the phenyl ring alter solubility and metabolic stability, as shown in comparative pharmacokinetic studies .
    • 3D-QSAR Models : Computational models (e.g., CoMFA) predict bioactivity trends. Hydrophobic substituents at the triazine 6-position correlate with improved IC₅₀ values in kinase inhibition assays .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for kinase inhibition) may arise from differences in:
  • Cell lines (e.g., HEK293 vs. HeLa) with varying receptor expression levels .
  • Buffer conditions (pH, ionic strength) affecting compound solubility .
    • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via orthogonal methods (e.g., SPR, thermal shift assays) .

Q. What computational strategies support the design of analogs with improved metabolic stability?

  • Metabolism Prediction : CYP450 isoform docking (e.g., CYP3A4) identifies metabolic hotspots. For example, replacing the methoxy group with a trifluoromethyl group reduces oxidative demethylation .
  • Molecular Dynamics (MD) Simulations : Assess binding pocket flexibility to prioritize analogs with stable hydrogen-bond networks (e.g., piperazine NH interactions with Asp154 in target proteins) .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis guidelines with yield optimization tables (e.g., 65–78% yield for final step) .
  • Data Reproducibility : Detailed NMR assignments and HRMS spectra in Supplementary Information of peer-reviewed journals .
  • Collaborative Tools : ICReDD’s reaction design platform integrates computational and experimental data to accelerate analog development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.